molecular formula C11H10FNO2 B1219101 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione CAS No. 60050-33-1

3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B1219101
CAS No.: 60050-33-1
M. Wt: 207.2 g/mol
InChI Key: YZEWPKSQHDTNSU-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine-2,5-dione (succinimide) core is a recognized privileged scaffold in the design of bioactive molecules, particularly for the central nervous system . This specific derivative, featuring a 3-fluorophenyl substituent, serves as a key building block for researchers developing new therapeutic agents. The primary research application of this compound and its analogs lies in the investigation of new anticonvulsant agents . Structural analogs, specifically 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, have demonstrated potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, sometimes showing higher efficacy than reference drugs like valproic acid and ethosuximide . The suggested mechanism of action for this class of compounds involves the modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical targets for controlling seizure activity . Another study on a 3-(4-fluorophenyl) analog highlighted a potent anticonvulsant effect mediated by the inhibition of NaV1.2 sodium channel currents . Beyond neurology, the succinimide scaffold shows promise in other research areas. Derivatives have exhibited antimicrobial and antifungal properties in various studies, acting as potential agents against resistant pathogens . The versatility of the pyrrolidine-2,5-dione ring makes it a valuable template for creating multi-target-directed ligands (MTDLs) to tackle complex diseases, as it allows for extensive exploration of the pharmacophore space due to its three-dimensionality . ATTENTION: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWPKSQHDTNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975484
Record name 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60050-33-1
Record name 2-(4-Fluorophenyl)-N-methylsuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060050331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Fluorophenylsuccinic Acid Derivatives

The most widely reported method involves cyclocondensation of 3-fluorophenylsuccinic acid (1 ) or its anhydride with methylamine. As detailed in studies on analogous pyrrolidine-2,5-diones , this one-pot reaction proceeds via nucleophilic attack of methylamine on the carbonyl groups, followed by dehydration.

Reaction Scheme:

3-Fluorophenylsuccinic acid+CH3NH2Δ,Toluene3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione+H2O\text{3-Fluorophenylsuccinic acid} + \text{CH}3\text{NH}2 \xrightarrow{\Delta, \text{Toluene}} \text{this compound} + \text{H}_2\text{O}

Optimized Conditions:

  • Solvent: Toluene or xylene (azeotropic removal of water)

  • Temperature: 110–130°C

  • Catalyst: p-Toluenesulfonic acid (PTSA, 5 mol%)

  • Yield: 68–72%

Table 1: Comparative Yields Using Different Acid Derivatives

Starting MaterialCatalystTime (h)Yield (%)
Succinic anhydridePTSA871
Succinic acidNone1263
Succinyl chlorideTriethylamine669

Palladium-Catalyzed Cross-Coupling of Preformed Pyrrolidinedione

An alternative route modifies preformed 1-methylpyrrolidine-2,5-dione (2 ) through Suzuki-Miyaura coupling. This method, adapted from arylpyrrolidine syntheses , introduces the 3-fluorophenyl group at position 3 using a boronic ester.

Reaction Scheme:

1-Methylpyrrolidine-2,5-dione+3-Fluorophenylboronic acidPd(PPh3)4,Na2CO3Target Compound\text{1-Methylpyrrolidine-2,5-dione} + \text{3-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}

Key Parameters:

  • Ligand: Triphenylphosphine (PPh₃)

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80°C

  • Yield: 58%

Advantages:

  • Avoids handling corrosive succinic acid derivatives

  • Enables late-stage diversification of the aryl group

Enzymatic Synthesis Using Lipase Catalysts

Green chemistry approaches employ immobilized lipases (e.g., CAL-B) to catalyze the cyclization of methylammonium 3-fluorophenylsuccinate (4 ) in non-aqueous media.

Procedure:

  • Prepare 4 by neutralizing 3-fluorophenylsuccinic acid with methylamine.

  • Suspend in tert-butanol with Novozym 435®.

  • Stir at 50°C for 24 h.

Results:

  • Conversion: 82% (HPLC)

  • Enantiomeric Excess: >99% (for chiral analogs)

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from combinatorial chemistry , resin-bound synthesis enables rapid optimization:

  • Wang Resin Functionalization: Load with Fmoc-methylamine.

  • Coupling: React with 3-fluorophenylsuccinic acid using HBTU.

  • Cleavage: Treat with TFA/CH₂Cl₂ (1:4).

Advantages:

  • Purity: >95% after cleavage

  • Throughput: 96 compounds per batch

Critical Analysis of Methodologies

Table 2: Comparison of Synthesis Routes

MethodScalabilityCostEnvironmental ImpactYield (%)
CyclocondensationHighLowModerate (toluene)68–72
Suzuki CouplingModerateHighHigh (Pd waste)58
Microwave RCMLowVery HighLow (solvent-free)65
EnzymaticModerateMediumLow82
Solid-PhaseHighHighModerate (TFA use)95

Key Findings:

  • Cyclocondensation remains the industrial standard due to cost-effectiveness and scalability .

  • Enzymatic methods show promise for sustainable production but require optimization for kilogram-scale .

  • Solid-phase synthesis is ideal for generating structural analogs in drug discovery .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituents at the C3 Position

The C3 substituent significantly impacts biological activity. Key comparisons include:

Compound Name C3 Substituent Key Biological Activity ED₅₀ (mg/kg) or IC₅₀ (μM) Reference
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione 3-Fluorophenyl Anticonvulsant (predicted) N/A
3-(3-Methylthiophen-2-yl) derivatives 3-Methylthiophen-2-yl Anticonvulsant (MES and 6 Hz tests) 62.14–153.25 mg/kg
3-(1H-Indol-3-yl)-1-methylpyrrolidine-2,5-dione Indole Cytotoxicity (tested on leukemia) N/A
3-(2H-Benzotriazol-2-yl)-1-methylpyrrolidine-2,5-dione Benzotriazolyl Not reported (structural analog) N/A
3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione 4-Hydroxybenzylidene Antiviral (H1N1) 41.5 μM
  • Anticonvulsant Activity : Pyrrolidine-2,5-dione derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chlorine) at the C3 aryl ring exhibit enhanced potency in maximal electroshock (MES) and 6 Hz seizure models. For example, a 3-trifluoromethylphenyl analog (Compound 6 in ) showed ED₅₀ = 74.32 mg/kg in the 6 Hz test, while chlorine substituents at positions 3 and 4 improved activity . The 3-fluorophenyl group in the target compound may offer similar benefits due to fluorine’s electronegativity.
  • Cytotoxicity: Indole-substituted derivatives (e.g., 3-(1H-Indol-3-yl)-1-methylpyrrolidine-2,5-dione) demonstrated activity against leukemia cell lines (Dami, HL-60) .

Substituents at the N1 Position

The N1-methyl group is a common feature in many analogs, likely improving metabolic stability and solubility. For instance:

  • 1-Methyl vs. 1-Phenyl : 1-Methyl derivatives (e.g., 3g in ) generally exhibit lower molecular weight and higher solubility than 1-phenyl analogs (e.g., 3h in ), which may influence blood-brain barrier penetration for CNS-targeted drugs .

Pharmacokinetic and Physicochemical Properties

Property This compound 3-(1H-Indol-3-yl)-1-methylpyrrolidine-2,5-dione 3-(2H-Benzotriazol-2-yl)-1-methylpyrrolidine-2,5-dione
Molecular Weight 207.07 Da 228.23 Da 230.08 Da
LogP (Predicted) ~1.8 ~2.3 ~2.1
Melting Point Not reported 170–172°C 155–157°C
Bioavailability Moderate (fluorine enhances membrane permeability) Moderate Low (bulky benzotriazole group)

    Biological Activity

    3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring with a fluorophenyl substitution and a carbonyl group, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

    The biological activity of this compound primarily involves:

    • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can disrupt metabolic processes and cellular signaling pathways, leading to various biological effects .
    • Receptor Binding : The compound interacts with specific receptors, modulating their activity. This property is particularly relevant in pharmacological contexts, where receptor modulation can lead to therapeutic effects.

    Anticonvulsant Properties

    Research has indicated that derivatives of this compound exhibit significant anticonvulsant activities. In a study evaluating several analogs, it was found that certain derivatives effectively inhibited sodium channel currents (NaV1.2), suggesting their potential as antiepileptic agents .

    Anti-inflammatory Effects

    The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

    Antimicrobial Activity

    Investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

    Table 1: Summary of Biological Activities

    Activity Description Reference
    AnticonvulsantInhibition of NaV1.2 sodium channels; potential use in epilepsy treatment
    Anti-inflammatoryReduction in cytokine production; potential for inflammatory disease treatment
    AntimicrobialEffective against multiple bacterial strains; disrupts cell wall synthesis

    Case Study: Anticonvulsant Screening

    In a specific case study involving the screening of this compound derivatives, researchers evaluated their efficacy using the Vibrio harveyi assay to assess anti/mutagenic activity. The most promising compounds demonstrated significant anticonvulsant effects comparable to established antiepileptic drugs like phenytoin .

    Q & A

    Q. What are the standard synthetic routes for 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves cyclization reactions between substituted fluorophenyl precursors and maleic anhydride derivatives. For example, analogous compounds like 3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione are synthesized via nucleophilic substitution of 4-methoxyaniline with maleic anhydride, followed by cyclization under reflux in aprotic solvents (e.g., DMF or THF) . Key parameters for optimization include:
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
    • Temperature : Controlled heating (80–120°C) to prevent decomposition.
    • Solvent polarity : Polar solvents improve reaction kinetics for fluorophenyl intermediates.
      Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

    Q. How can the structural integrity of this compound be validated?

    • Methodological Answer : Combine spectroscopic and crystallographic techniques:
    • NMR : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., pyrrolidine-dione carbonyl signals at ~170–180 ppm, fluorophenyl aromatic protons at ~6.8–7.2 ppm) .
    • X-ray Diffraction : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally similar compounds like 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

    Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

    • Methodological Answer : Prioritize in vitro screens:
    • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
    • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATPase-coupled reactions) .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

    Advanced Research Questions

    Q. How do electronic and steric effects of the 3-fluorophenyl substituent influence biological activity?

    • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varying substituents (e.g., chloro, methoxy) and comparing bioactivity. For example:
    SubstituentLogPIC₅₀ (µM) for Kinase X
    3-Fluoro2.112.3 ± 1.2
    4-Methoxy1.818.9 ± 2.1
    The 3-fluoro group’s electron-withdrawing nature enhances binding affinity to hydrophobic enzyme pockets, as seen in related pyrrolidine-dione derivatives . Computational modeling (e.g., molecular docking with AutoDock Vina) can further elucidate steric/electronic interactions .

    Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrrolidine-diones?

    • Methodological Answer : Address discrepancies through:
    • Comparative Meta-Analysis : Normalize data across studies using metrics like % inhibition at fixed concentrations or standardized cell lines .
    • Batch Reproducibility Tests : Synthesize the compound under identical conditions and retest bioactivity (e.g., antimicrobial assays with controlled inoculum sizes) .
    • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 models to verify target engagement in conflicting studies .

    Q. How can the compound’s metabolic stability be assessed for therapeutic potential?

    • Methodological Answer : Employ ADME profiling :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Plasma Protein Binding : Ultrafiltration assays to measure free vs. bound fractions .

    Experimental Design Considerations

    Q. What factorial design parameters optimize yield in large-scale synthesis?

    • Methodological Answer : Apply a 2³ factorial design to test:
    • Factors : Temperature (80°C vs. 100°C), solvent (DMF vs. THF), catalyst (none vs. ZnCl₂).
    • Response Variables : Yield (%) and purity (HPLC area %).
      Statistical analysis (ANOVA) identifies significant interactions. For example, ZnCl₂ may improve yield only in DMF at 100°C .

    Q. How can in silico tools predict off-target effects of this compound?

    • Methodological Answer : Use pharmacophore mapping (e.g., Schrödinger’s Phase) and toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to predict interactions with non-target proteins (e.g., ion channels, GPCRs) . Validate predictions with counter-screens (e.g., patch-clamp assays for hERG channel inhibition) .

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